Methyl 2-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
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Overview
Description
N-BOC-AMINO-PIPERIDINYL-1,1 CARBOXYLIC ACID METHYL ESTER: is a compound used in various chemical and pharmaceutical applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often utilized as an intermediate in the synthesis of more complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-AMINO-PIPERIDINYL-1,1 CARBOXYLIC ACID METHYL ESTER typically involves the protection of the amine group in piperidine with a BOC group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM) at room temperature . The resulting BOC-protected piperidine is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-BOC-AMINO-PIPERIDINYL-1,1 CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions:
BOC Deprotection: Trifluoroacetic acid (TFA) in DCM is commonly used for the removal of the BOC group.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be used for reduction reactions.
Major Products Formed:
Free Amine: Formed after BOC deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Reduced Derivatives: Formed after reduction reactions.
Scientific Research Applications
Chemistry: N-BOC-AMINO-PIPERIDINYL-1,1 CARBOXYLIC ACID METHYL ESTER is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals . It serves as a building block for the construction of more complex molecules.
Biology and Medicine: The compound is used in the synthesis of piperidine-based drugs and biologically active molecules . It is particularly useful in the development of inhibitors and therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-BOC-AMINO-PIPERIDINYL-1,1 CARBOXYLIC ACID METHYL ESTER is primarily related to its role as a synthetic intermediate. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions . The ester group can be hydrolyzed to reveal a carboxylic acid, which can then participate in further chemical transformations . The compound’s reactivity is influenced by the electron-withdrawing nature of the BOC group, which decreases the electron density on the nitrogen atom .
Comparison with Similar Compounds
N-BOC-Piperidine: Similar in structure but lacks the ester functionality.
N-BOC-Piperazine: Contains a piperazine ring instead of a piperidine ring.
N-BOC-Aminopiperidine: Similar but without the ester group.
Uniqueness: N-BOC-AMINO-PIPERIDINYL-1,1 CARBOXYLIC ACID METHYL ESTER is unique due to the presence of both the BOC-protected amine and the ester group, making it a versatile intermediate for various synthetic applications . The combination of these functional groups allows for selective reactions and modifications, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C12H22N2O4 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-10(15)13-9-7-5-6-8-14(9)11(16)17-4/h9H,5-8H2,1-4H3,(H,13,15) |
InChI Key |
VNPDPVGHRCXQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCN1C(=O)OC |
Origin of Product |
United States |
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